Polyglyceryl-2 triisostearate

Overview

Description

Polyglyceryl-2 Triisostearate is a form of glycerin that is made by reacting diglycerin and isostearic acid . It functions as a skin-conditioning agent and is used in various cosmetic products like sunscreens, moisturizers, lipsticks, bases, and anti-aging creams .

Synthesis Analysis

Polyglyceryl-2 Triisostearate is synthesized by reacting diglycerin and isostearic acid . The major challenges in the synthesis of polyglyceryl fatty acid esters are to increase yield and control the esterification level while minimizing side reactions .Molecular Structure Analysis

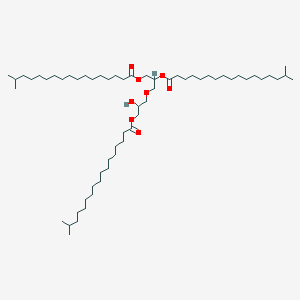

The molecular formula of Polyglyceryl-2 Triisostearate is C60H116O8 .Chemical Reactions Analysis

Polyglyceryl-2 Triisostearate is created by reacting diglycerin and isostearic acid . It takes the form of a liquid or waxy solid that is soluble in oil .Physical And Chemical Properties Analysis

Polyglyceryl-2 Triisostearate appears as a light yellow or yellow liquid that is dispersible in water . It has a density of 0.9±0.1 g/cm3, a boiling point of 874.9±65.0 °C at 760 mmHg, and a flash point of 216.5±27.8 °C .Scientific Research Applications

Biomedical and Pharmaceutical Applications : Linear polyglycerol, closely related to Polyglyceryl-2 triisostearate, is highly biocompatible and multifunctional, finding applications in bioconjugation, biomaterials, diagnostics, and as a macroinitiator (Thomas, Müller, & Frey, 2014).

Trilayered Beta-Phase Formation : Polyglyceryl-2 triisostearate forms a stable trilayered beta-phase in fatty acyl triacylglycerols (Kodali, Atkinson, Redgrave, & Small, 1987).

Biomedical Applications of Dendritic Polyglycerols : These substances can molecularly amplify effects, create high local concentrations of drugs, labels, or probes, useful in nanomedicine and other medical fields (Frey & Haag, 2002).

Organogelator in Food Science : Used as an organogelator to structure sunflower oil, Polyglyceryl fatty acid ester (PGE) enhances properties like oil loss reduction, firmness, and can be a shortening replacer in bread (Meng, Guo, Wang, & Liu, 2019).

Recombined Dairy Cream Improvement : Polyglycerol esters (PGEs) affect physical properties and whipping behavior of recombined dairy cream (Yan, Wang, Li, Zhang, Ding, Li, & Zhang, 2022).

Emulsifier in Cosmetic Formulation : PG3DS, a bio-sourced emulsifier, increases the yield of solubilization of polar antioxidants in vegetable oils (Fadel, Girard, Gomes Rodrigues, Bauduin, Le Goff, Rossignol-Castera, L'hermitte, & Diat, 2017).

Drug Delivery Systems : Various forms of polyglycerols are explored for their stability and suitability in drug delivery applications, such as in the development of nanoparticles (Calderón, Quadir, Sharma, & Haag, 2010).

Biocompatibility in Nanomedicine : Dendritic polyglycerols exhibit excellent biocompatibility and chemical stability under biological conditions, making them suitable for nanomedicine applications (Calderón et al., 2010).

Mechanism of Action

Future Directions

Polyglyceryl-2 Triisostearate is currently used in various cosmetic products due to its emulsifying and emollient properties . It is expected to continue being used in the cosmetic industry, particularly in products like milks and soft creams, suitable for face care, body care, and color cosmetics .

properties

IUPAC Name |

[3-[2,3-bis(16-methylheptadecanoyloxy)propoxy]-2-hydroxypropyl] 16-methylheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H116O8/c1-53(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-58(62)66-50-56(61)49-65-51-57(68-60(64)48-42-36-30-24-18-12-9-15-21-27-33-39-45-55(5)6)52-67-59(63)47-41-35-29-23-17-11-8-14-20-26-32-38-44-54(3)4/h53-57,61H,7-52H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRMXHRUFYLLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H116O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

965.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neorex pgis | |

CAS RN |

120486-24-0 | |

| Record name | Polyglyceryl-2 triisostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120486240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanoic acid, triester with oxybis[propanediol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctadecanoic acid, triester with oxybis[propanediol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYGLYCERYL-2 TRIISOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68DUY2D39A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)

![(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide](/img/structure/B44063.png)

![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)